Thionyl bromide

Descripción general

Descripción

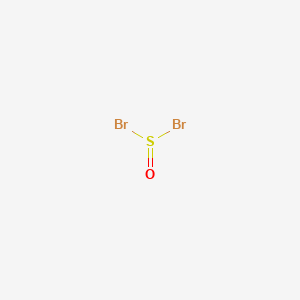

Thionyl bromide is a chemical compound with the formula SOBr2 . It is used as a brominating agent in organic synthesis and is involved in the bromination of alfa-beta-unsaturated carbonyl compounds . It is also used to prepare alkyl bromides from alcohols .

Synthesis Analysis

Thionyl bromide is prepared by the action of hydrogen bromide on thionyl chloride . This is a characteristic reaction where a stronger acid is converted to a weaker acid . It can be used as a brominating agent in organic synthesis for the bromination of alcohols, carboxylic acids, alkenes, and ketones .Molecular Structure Analysis

The molecular structure of Thionyl bromide is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Thionyl bromide is less stable and less widely used than its chloride analogue, thionyl chloride . It will convert alcohols to alkyl bromides and can be used for brominations of certain α,β-unsaturated carbonyl compounds .Physical And Chemical Properties Analysis

Thionyl bromide is a colorless liquid with a molecular mass of 207.87 g/mol . It has a density of 2.688 g/mL, a melting point of -52 °C, and a boiling point of 68 °C at 40 mmHg . It decomposes in water and reacts in HBr, acetone, and alcohol. It is soluble in benzene, toluene, and ether .Aplicaciones Científicas De Investigación

Brominating Agent in Organic Synthesis

Thionyl bromide is widely used as a brominating agent in organic synthesis . It can add bromine atoms to various organic compounds, enhancing their reactivity and enabling further chemical transformations.

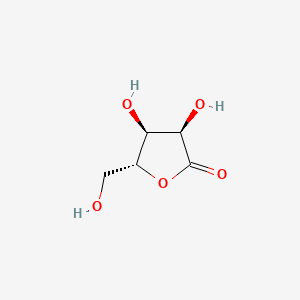

Bromination of Alcohols

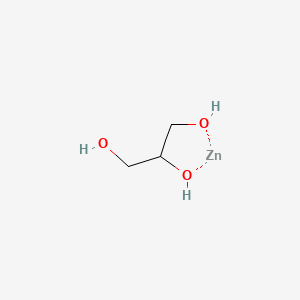

Thionyl bromide can be used to convert alcohols into alkyl bromides . This is a common reaction in organic synthesis, as alkyl bromides are versatile intermediates in many synthetic routes.

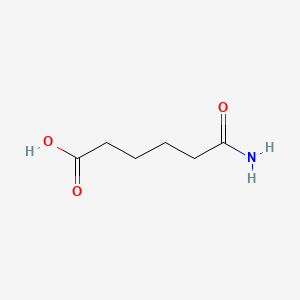

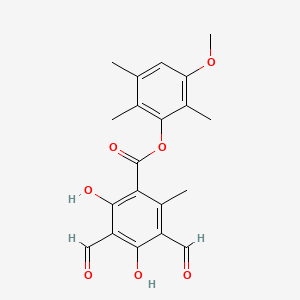

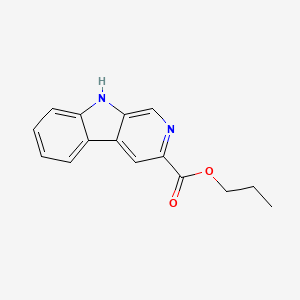

Bromination of Carboxylic Acids

Carboxylic acids can also be brominated using thionyl bromide . The resulting acyl bromides are highly reactive compounds that can be used in a variety of coupling reactions.

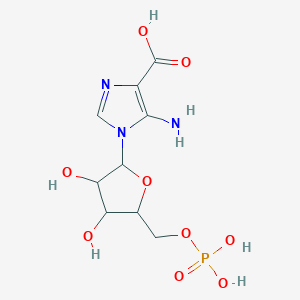

Bromination of Alkenes

Thionyl bromide can add bromine across the double bond of alkenes . This reaction forms vicinal dibromides, which are useful intermediates in organic synthesis.

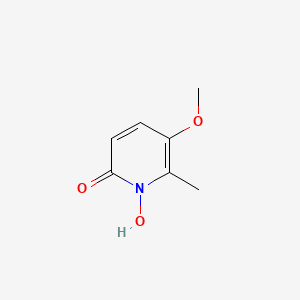

Bromination of Ketones

Ketones can be brominated at the alpha position using thionyl bromide . This reaction forms alpha-bromo ketones, which are useful for further synthetic transformations.

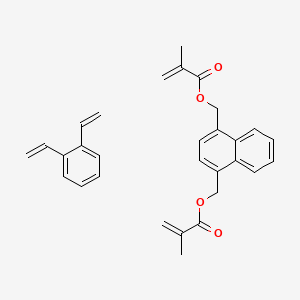

Synthesis of ortho-Bromoanilides

Thionyl bromide can be used in the synthesis of ortho-Bromoanilides by bromination of ortho C-H bonds of the aryhydroxylamines .

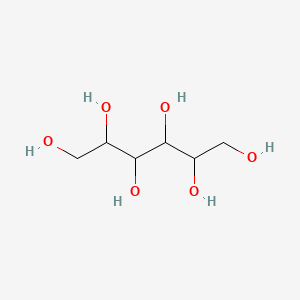

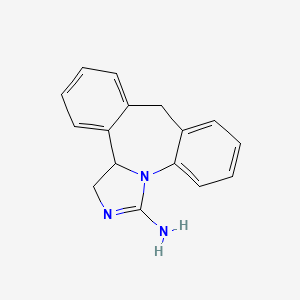

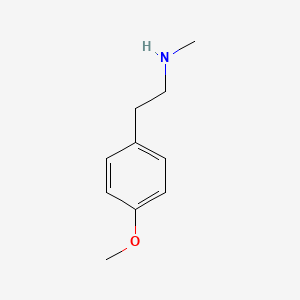

Synthesis of β-Amino Bromides

Thionyl bromide can be used in the synthesis of β-Amino bromides from β-aminoalcohols in the presence of DMF as a solvent .

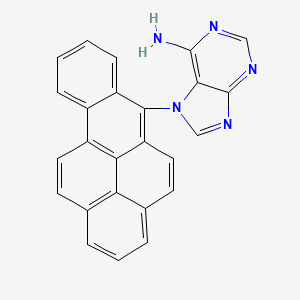

Synthesis of 4,8-Dibromobenzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole

Thionyl bromide can be used in the synthesis of 4,8-Dibromobenzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole from 1,2,4,5-tetraaminobenzene tetrahydrobromide .

Safety And Hazards

Thionyl bromide is harmful in contact with skin or if inhaled . It causes severe skin burns and eye damage . It readily decomposes in air to release dangerous fumes of sulfur dioxide and hydrogen bromide . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

Recent advances in Lewis base catalysis have enabled significant progress towards more versatile and sustainable approaches for nucleophilic substitutions . These methods are of fundamental importance and allow forging C–C, C–O, C–N and C–Cl bonds, for example, from natural abundant starting materials such as alcohols and carboxylic acids . The development of novel catalytic methods for these transformations has evolved into a flourishing and reviving area of research .

Propiedades

InChI |

InChI=1S/Br2OS/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRXJVQOXRXOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SOBr2, Br2OS | |

| Record name | Thionyl bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thionyl_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060143 | |

| Record name | Thionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-yellow liquid; [Merck Index] Red-brown fuming liquid with an acrid irritating odor; [Alfa Aesar MSDS] | |

| Record name | Thionyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Thionyl bromide | |

CAS RN |

507-16-4 | |

| Record name | Thionyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thionyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionyl bromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thionyl dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6CU78B13T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.